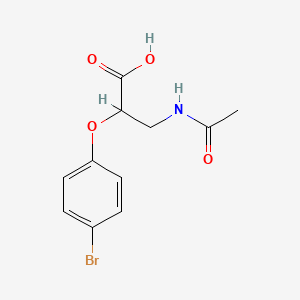

2-(4-bromophenoxy)-3-acetamidopropanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Bromophenoxy)-3-acetamidopropanoic acid is an organic compound that features a bromophenoxy group attached to a propanoic acid backbone with an acetamido substituent

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-3-acetamidopropanoic acid typically involves the reaction of 4-bromophenol with an appropriate acylating agent to introduce the acetamido group. This is followed by a coupling reaction to attach the propanoic acid moiety. Common reagents used in these reactions include acetic anhydride, bromine, and various catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

化学反应分析

Types of Reactions

2-(4-Bromophenoxy)-3-acetamidopropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

科学研究应用

Anti-Inflammatory Properties

Research indicates that derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) can enhance anti-inflammatory activity. Compounds similar to 2-(4-bromophenoxy)-3-acetamidopropanoic acid have been synthesized and tested for their efficacy in reducing inflammation. In a study involving the synthesis of derivatives connected via amide bonds to amino acids, it was found that these compounds exhibited enhanced inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs .

Role in Modulating Coagulation

The compound has been identified as a potential modulator of the coagulation cascade. It can be utilized to treat thrombotic disorders by inhibiting specific serine protease enzymes involved in blood clotting. This application is particularly relevant for patients at risk of thromboembolic events, where the compound can be administered to reduce clot formation .

Enzyme Inhibition

The mechanism of action for this compound involves the selective inhibition of enzymes such as COX-2, which is responsible for inflammation and pain signaling pathways. The structural modifications made to similar compounds have shown to enhance their lipophilicity and binding affinity to these enzymes, leading to improved therapeutic outcomes .

Molecular Interactions

Molecular docking studies have been conducted to understand how this compound interacts with target proteins. These studies suggest that the compound binds effectively to the active sites of COX-2 while exhibiting less affinity for COX-1, thereby minimizing gastrointestinal side effects commonly associated with NSAIDs .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on NSAID Derivatives | Compounds exhibited 67% reduction in rat paw edema compared to 36% with parent NSAIDs | Suggests enhanced efficacy of derivatives like this compound in treating inflammation |

| Coagulation Modulation Research | Demonstrated effectiveness in reducing thrombotic events through enzyme inhibition | Potential use in therapeutic settings for patients with clotting disorders |

| Molecular Docking Analysis | Showed favorable binding interactions with COX-2 over COX-1 | Supports development of selective anti-inflammatory agents with reduced side effects |

作用机制

The mechanism by which 2-(4-bromophenoxy)-3-acetamidopropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .

相似化合物的比较

Similar Compounds

4-Bromophenoxyacetic acid: Similar in structure but lacks the acetamido group.

2-(4-Bromophenoxy)acetohydrazide: Contains a hydrazide group instead of the acetamido group.

Uniqueness

2-(4-Bromophenoxy)-3-acetamidopropanoic acid is unique due to the presence of both the bromophenoxy and acetamido groups, which confer specific chemical and biological properties.

生物活性

2-(4-bromophenoxy)-3-acetamidopropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenoxy group, which is known to enhance biological activity through various mechanisms. Its structure can be represented as follows:

- Chemical Formula: C₁₃H₁₃BrNO₃

- Molecular Weight: Approximately 304.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been proposed:

- Inhibition of Cyclooxygenases (COX): The compound may inhibit COX-1 and COX-2 enzymes, which play critical roles in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory prostaglandins.

- Antimicrobial Activity: The presence of the bromophenoxy moiety is associated with enhanced antimicrobial properties, potentially affecting bacterial cell wall synthesis or function.

Anti-inflammatory Activity

Research indicates that derivatives of similar compounds exhibit significant anti-inflammatory effects. For instance, structural modifications in related non-steroidal anti-inflammatory drugs (NSAIDs) have shown improved efficacy against inflammation models, such as carrageenan-induced edema in rats .

Table 1: Comparison of Anti-inflammatory Activities

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Compounds with similar structural features have demonstrated effectiveness against resistant strains of bacteria, such as MRSA (Methicillin-resistant Staphylococcus aureus).

Table 2: Antimicrobial Efficacy

| Compound | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Tetracycline | 0.5–2.0 μg/mL | |

| Erythromycin | 0.5–2.0 μg/mL | |

| This compound | TBD | TBD |

Case Studies

- In Vivo Studies: In a study examining the anti-inflammatory effects of related compounds, it was found that modifications to the structure could lead to enhanced COX-2 inhibition while minimizing COX-1 inhibition, thereby reducing side effects associated with traditional NSAIDs .

- In Vitro Studies: Molecular docking studies have been conducted to analyze the binding affinity of similar compounds to COX enzymes, indicating that certain structural features significantly enhance their inhibitory potential .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing 2-(4-bromophenoxy)-3-acetamidopropanoic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with bromophenol derivatives as precursors. For example, brominated aromatic rings can undergo nucleophilic substitution with hydroxypropanoic acid derivatives. Key steps include:

- Coupling Reactions : Use of anhydrous THF and activated zinc powder to facilitate bromophenyl group introduction under inert conditions .

- Amino Group Protection/Deprotection : Acetamido groups may be introduced via acetylation of intermediate amines using acetic anhydride or acetyl chloride, with purification via recrystallization .

- Optimization : Reaction temperature (e.g., 60–80°C for substitution reactions) and solvent polarity significantly impact yield. Kinetic studies and TLC monitoring are recommended for intermediate validation .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR are critical for confirming the bromophenoxy substituent (δ 7.2–7.8 ppm for aromatic protons) and acetamido group (δ 2.0–2.1 ppm for CH3 and δ 8.0–8.5 ppm for NH). 19F NMR may be required if fluorinated analogs are synthesized .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection ensures purity (>95%) and identifies byproducts during scale-up .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and reduce byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent, catalyst loading). For example, a central composite design can optimize zinc powder activation and THF volume in coupling reactions .

- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, enabling rapid adjustments to avoid over-oxidation or side reactions .

- Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability without compromising efficiency .

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity) be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromine with chlorine or methoxy groups) to assess electronic and steric effects on target binding. For example, bromine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets .

- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamics, distinguishing false negatives from true inactivity .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes, guiding experimental validation of hypothesized interactions .

Q. What strategies are effective in designing derivatives of this compound for selective protein targeting?

- Methodological Answer :

- Functional Group Diversification :

- Bromophenoxy Modifications : Introduce electron-deficient groups (e.g., nitro or trifluoromethyl) to enhance π-stacking with aromatic residues in protein active sites .

- Acetamido Replacements : Substitute the acetamido group with urea or sulfonamide moieties to modulate hydrogen-bonding interactions .

- Prodrug Design : Esterify the carboxylic acid group to improve cell membrane permeability, with enzymatic cleavage studies in simulated physiological conditions .

- Fragment-Based Screening : Use X-ray crystallography to identify critical binding fragments, enabling rational assembly of high-affinity derivatives .

属性

IUPAC Name |

3-acetamido-2-(4-bromophenoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4/c1-7(14)13-6-10(11(15)16)17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQWLLUIHRCCTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C(=O)O)OC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。